Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate and its derivatives are synthesized through various chemical reactions, providing a pathway for the development of novel compounds. Notably, water-mediated three-component Wittig–SNAr reactions have been employed to synthesize such compounds, which serve as intermediates for aurora 2 kinase inhibitors (Xu et al., 2015). Additionally, compounds like 7-ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin have been studied for their spontaneous binding to 2′-deoxyguanosine, a crucial aspect in understanding their potential as topoisomerase I inhibitors (Naumczuk et al., 2016).
Potential in Cancer Research
- Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate derivatives have been explored for their antiproliferative activity, especially in cancer research. For instance, specific derivatives have demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015). This highlights the compound's potential utility in developing new anticancer agents.
Applications in Organic Synthesis
- Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate is also a key component in the synthesis of various organic compounds. For example, its derivatives have been used in the preparation of novel ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which are potential anticancer agents (Facchinetti et al., 2015).
Formation of Complexes and Their Analysis
- The compound and its analogs are utilized in the study of supramolecular inclusion complexes. One research focused on the structures of 7-[2-(morpholin-4-yl)ethyl]-3-(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonane and its complexes with cyclodextrins, investigated using NMR spectroscopy (Seilkhanov et al., 2015).
properties
IUPAC Name |
ethyl 7-[4-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-2-25-20(23)7-5-3-4-6-19(22)18-10-8-17(9-11-18)16-21-12-14-24-15-13-21/h8-11H,2-7,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOPWQLICYDJSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642669 |
Source
|
Record name | Ethyl 7-{4-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate | |
CAS RN |
898770-87-1 |
Source
|
Record name | Ethyl 4-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-{4-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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